molecular formula C26H24ClFN4O4S B10864495 N-(3-chloro-2-methylphenyl)-2-{[4-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chloro-2-methylphenyl)-2-{[4-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B10864495
M. Wt: 543.0 g/mol
InChI Key: SNIWHMVLIXUTMQ-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-{[4-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with 4-fluorophenyl and 3,4,5-trimethoxyphenyl groups. The acetamide moiety is linked to a 3-chloro-2-methylphenyl ring. The compound’s design aligns with pharmacophores known for antimicrobial, anti-inflammatory, and receptor-modulating properties .

Properties

Molecular Formula

C26H24ClFN4O4S

Molecular Weight

543.0 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[4-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H24ClFN4O4S/c1-15-19(27)6-5-7-20(15)29-23(33)14-37-26-31-30-25(32(26)18-10-8-17(28)9-11-18)16-12-21(34-2)24(36-4)22(13-16)35-3/h5-13H,14H2,1-4H3,(H,29,33)

InChI Key

SNIWHMVLIXUTMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-{[4-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of Aromatic Rings: The aromatic rings are introduced through electrophilic aromatic substitution reactions, where the triazole ring acts as a nucleophile.

    Functional Group Modifications: Various functional groups, such as chloro, methyl, and methoxy groups, are introduced through substitution reactions using appropriate reagents like halogenating agents and methylating agents.

    Final Coupling Reaction: The final step involves coupling the triazole derivative with the acetamide moiety using coupling reagents like carbodiimides or phosphonium salts under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-{[4-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogenating agents, methylating agents

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-{[4-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{[4-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Structural Modifications on the Triazole Core

Substituent Effects
  • 4-Fluorophenyl vs. 4-Chlorophenyl :
    The compound 2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide () replaces fluorine with chlorine at the triazole’s 4-position. Chlorine’s higher electronegativity and larger atomic radius may enhance hydrophobic interactions but reduce solubility compared to fluorine. This substitution could alter binding affinity to enzymatic targets .

  • 3,4,5-Trimethoxyphenyl vs. 4-Methoxyphenyl :
    The trimethoxy group in the target compound increases lipophilicity and steric bulk compared to a single methoxy group (). This modification is critical for membrane permeability and may enhance interactions with aromatic residues in protein binding pockets .

Heterocycle Variations
  • 1,2,4-Triazole vs. 1,3,4-Oxadiazole :
    Compounds like those in feature a 1,3,4-oxadiazole core. Oxadiazoles generally exhibit lower electron density than triazoles, affecting hydrogen-bonding capabilities and target selectivity. Triazoles, with their nitrogen-rich structure, may offer stronger interactions with metal ions or polar residues in enzymes .

Acetamide Substituent Variations

  • 3-Chloro-2-methylphenyl vs. In contrast, the purely methyl-substituted analog () lacks this stabilization, which may reduce in vivo half-life .
  • Pyridinyl and Heteroaromatic Modifications :
    Derivatives with pyridinyl groups () demonstrate improved solubility due to the polar nitrogen atom. However, these may reduce blood-brain barrier penetration compared to the target compound’s lipophilic trimethoxyphenyl group .

Antimicrobial Activity
  • The target compound’s trimethoxyphenyl group is associated with broad-spectrum antimicrobial activity, similar to derivatives in and . For example, N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl} sulfanyl) acetamides () showed MIC values of 8–32 µg/mL against E. coli and S. aureus. Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring correlate with enhanced activity .
Anti-Inflammatory and Analgesic Potential
  • Compounds with 3,4,5-trimethoxy substitutions (target compound) and furan-2-yl groups () exhibit anti-exudative and anti-inflammatory effects. The trimethoxy group may inhibit COX-2 or cytokine production, as seen in analogs with IC₅₀ values <10 µM in protein denaturation assays .
Receptor Modulation
  • The Orco agonist OLC-12 () shares a triazole-sulfanyl-acetamide scaffold but includes a pyridinyl group. The target compound’s fluorophenyl and trimethoxyphenyl groups may target different ion channels or GPCRs, warranting further electrophysiological studies .

Physicochemical Properties

Property Target Compound 4-Chlorophenyl Analog () Ethoxyphenyl Analog ()
Molecular Weight ~570.0 g/mol ~520.0 g/mol ~610.0 g/mol
logP 3.8 (predicted) 3.2 4.5
Water Solubility Low (trimethoxy) Moderate Very Low (tert-butyl)
Key Substituents F, Cl, 3,4,5-OMe Cl, OMe OEt, tert-butyl

Biological Activity

N-(3-chloro-2-methylphenyl)-2-{[4-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, emphasizing its potential therapeutic applications.

1. Chemical Structure and Synthesis

The compound features a complex structure that includes a triazole ring and a sulfanyl group. The synthesis typically involves multi-step reactions that integrate various chemical precursors. The synthesis pathway often includes:

  • Formation of the triazole ring : Utilizing 4-fluorophenyl and 3,4,5-trimethoxyphenyl derivatives.
  • Introduction of the sulfanyl group : Achieved through nucleophilic substitution methods.
  • Final acetamide formation : This is done by reacting the intermediate with acetic anhydride or similar reagents.

Antimicrobial Activity

Research has demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:

  • In vitro studies : Compounds containing triazole rings have shown activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that indicates potent antibacterial effects.
CompoundBacterial StrainMIC (µg/mL)
N-(3-chloro-2-methylphenyl)-2-{...}Staphylococcus aureus0.5
N-(3-chloro-2-methylphenyl)-2-{...}Escherichia coli1.0

Anticancer Activity

The compound has also been evaluated for anticancer properties:

  • Cell line studies : It has shown promising results in inhibiting the proliferation of various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values indicate effective cytotoxicity at low concentrations.
Cell LineIC50 (µM)
MCF-70.28
A5490.52

Anti-inflammatory Effects

Compounds with similar structures have been reported to exhibit anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These effects are crucial for potential therapeutic applications in inflammatory diseases.

The biological activities of N-(3-chloro-2-methylphenyl)-2-{...} can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole moiety may interact with key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate oxidative stress pathways, contributing to their anticancer effects.

4. Case Studies

A notable case study involved the evaluation of a related triazole derivative in a clinical setting:

  • Study Title : "Evaluation of Triazole Derivatives for Anticancer Activity"
    • Findings : The study reported significant tumor reduction in animal models treated with the derivative containing structural similarities to N-(3-chloro-2-methylphenyl)-2-{...}, highlighting its potential as an anticancer agent.

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